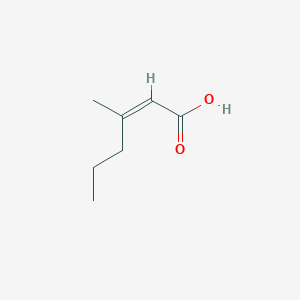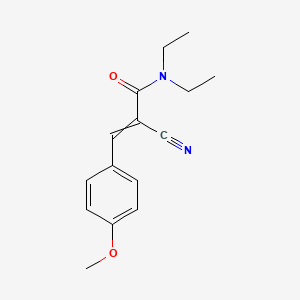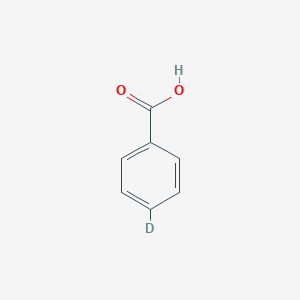
4-Deuteriobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Deuteriobenzoic acid is a deuterium-labeled derivative of benzoic acid, where one of the hydrogen atoms on the benzene ring is replaced by deuterium, a stable isotope of hydrogen. This compound is of significant interest in various fields of scientific research due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Deuteriobenzoic acid typically involves the deuteration of benzoic acid. One common method is the catalytic exchange of hydrogen with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to ensure selective deuteration at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to minimize side reactions and ensure the selective incorporation of deuterium.
Chemical Reactions Analysis
Types of Reactions: 4-Deuteriobenzoic acid undergoes various chemical reactions similar to benzoic acid, including:
Oxidation: It can be oxidized to form deuterated derivatives of benzoic acid.
Reduction: Reduction reactions can convert it into deuterated benzyl alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products: The major products formed from these reactions include deuterated derivatives of benzoic acid, benzyl alcohol, and various substituted benzoic acids.
Scientific Research Applications
4-Deuteriobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of deuterium-labeled compounds.
Biology: It serves as a tool in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: Deuterium-labeled compounds are used in drug development to study the pharmacokinetics and metabolism of new drugs.
Industry: It is used in the production of deuterium-labeled standards for analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Mechanism of Action
The mechanism of action of 4-Deuteriobenzoic acid is primarily related to its role as a deuterium-labeled compound. Deuterium, being a stable isotope of hydrogen, exhibits similar chemical properties but with slight differences in bond strength and reaction kinetics. These differences are exploited in various studies to gain insights into reaction mechanisms, metabolic pathways, and the behavior of deuterium-labeled compounds in different environments.
Comparison with Similar Compounds
Benzoic Acid: The non-deuterated parent compound, widely used in various applications.
Dithiobenzoic Acid: An organosulfur compound with different chemical properties and applications.
Benzocaine: A derivative of benzoic acid used as a local anesthetic.
Uniqueness: 4-Deuteriobenzoic acid is unique due to the presence of deuterium, which imparts distinct properties such as altered reaction kinetics and stability. This makes it a valuable tool in scientific research for studying reaction mechanisms, metabolic pathways, and the behavior of deuterium-labeled compounds.
Properties
Molecular Formula |
C7H6O2 |
|---|---|
Molecular Weight |
123.13 g/mol |
IUPAC Name |
4-deuteriobenzoic acid |
InChI |
InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/i1D |
InChI Key |
WPYMKLBDIGXBTP-MICDWDOJSA-N |
Isomeric SMILES |
[2H]C1=CC=C(C=C1)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-{2-[1-(Pyridin-2-YL)ethylidene]hydrazin-1-YL}quinoline](/img/structure/B11725953.png)
![[(5,5,5-Trifluoro-4-oxopentan-2-ylidene)amino]thiourea](/img/structure/B11725960.png)
![2-[2-(Hydroxyimino)ethyl]-9,10-dihydroanthracene-9,10-dione](/img/structure/B11725965.png)
![Ethyl 3-[(2-cyanoacetamido)imino]hexanoate](/img/structure/B11725973.png)
![2-[(2-Fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B11725988.png)
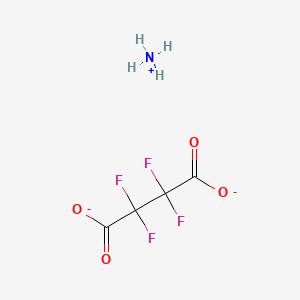
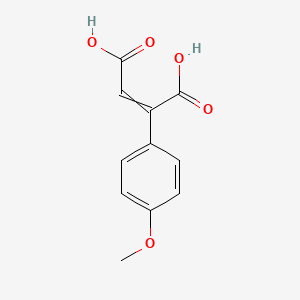
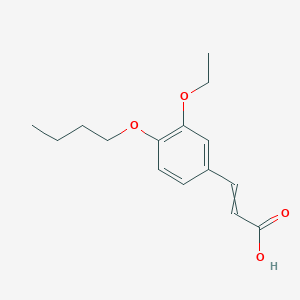
![5-[(4-Fluorophenyl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11726011.png)
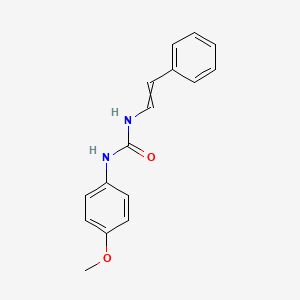
![3-(Furan-2-yl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B11726020.png)
![N'-[(5-phenyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide](/img/structure/B11726021.png)
